N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Antifungal SDH inhibitor Valsa mali

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide (CAS 1170258-01-1) is a rationally designed pyrazole–thiazole–furan carboxamide hybrid that functions as a potent succinate dehydrogenase inhibitor (SDHI). This compound, identified as compound 6i in primary literature, integrates the 6-methoxybenzothiazole pharmacophore with a 3-methylpyrazole linker and a terminal furan-2-carboxamide cap, yielding a molecular formula of C₁₇H₁₄N₄O₃S and a molecular weight of 354.4 g/mol.

Molecular Formula C17H14N4O3S
Molecular Weight 354.4 g/mol
CAS No. 1170258-01-1
Cat. No. B3215997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
CAS1170258-01-1
Molecular FormulaC17H14N4O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)OC
InChIInChI=1S/C17H14N4O3S/c1-10-8-15(19-16(22)13-4-3-7-24-13)21(20-10)17-18-12-6-5-11(23-2)9-14(12)25-17/h3-9H,1-2H3,(H,19,22)
InChIKeyIIMRTALWJCAMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide (CAS 1170258-01-1)


N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide (CAS 1170258-01-1) is a rationally designed pyrazole–thiazole–furan carboxamide hybrid that functions as a potent succinate dehydrogenase inhibitor (SDHI) [2]. This compound, identified as compound 6i in primary literature, integrates the 6-methoxybenzothiazole pharmacophore with a 3-methylpyrazole linker and a terminal furan-2-carboxamide cap, yielding a molecular formula of C₁₇H₁₄N₄O₃S and a molecular weight of 354.4 g/mol [1]. It is also documented in patent WO2012036974 as a thiazole carboxamide derivative targeting 3-phosphoinositide-dependent protein kinase 1 (PDK1) for oncology applications [1]. The compound's dual-target potential—validated SDH inhibition in agricultural pathology and patented PDK1 inhibition in oncology—distinguishes it from single-indication analogs, making it a strategically versatile candidate for both agrochemical and medicinal chemistry procurement workflows [1][2].

Why Simple Substitution of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide Is Scientifically Unsound


Generic interchange of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide with other pyrazole–thiazole carboxamides or commercial SDHI fungicides is unreliable because subtle structural modifications within this scaffold produce large, non-linear potency shifts against specific pathogens [1]. In the same 2023 study, compound 6i (the target compound) achieved an EC₅₀ of 1.77 mg/L against Valsa mali, outperforming both the commercial standard boscalid (EC₅₀ = 9.19 mg/L) and close structural analogs such as compound 19i (EC₅₀ = 1.97 mg/L) and compound 23i, which was optimized for Rhizoctonia solani rather than Valsa mali [1]. The furan-2-carboxamide terminus present in the target compound engages a distinct hydrogen-bonding and σ–π interaction network with SDH residues (TRP O:173, SER P:39, TYR Q:58, ARG P:43) that is not faithfully reproduced by analogs bearing alternative heterocyclic caps, directly impacting binding affinity and in vivo protective efficacy [1]. These quantitative differences demonstrate that even structurally adjacent congeners cannot be presumed functionally interchangeable, and procurement decisions must be compound-specific, not scaffold-generic.

Quantitative Comparator Evidence for N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide Selection


Head-to-Head Antifungal Potency Against Valsa mali: 6i vs. Boscalid and In-Class Analogs

In a direct head-to-head in vitro bioassay against Valsa mali, compound 6i (the target compound) exhibited an EC₅₀ of 1.77 mg/L, representing a 5.2-fold potency improvement over the commercial SDHI fungicide boscalid (EC₅₀ = 9.19 mg/L) [1]. Within the same compound library, 6i was the most potent derivative tested, surpassing close structural analog 19i (EC₅₀ = 1.97 mg/L) and outperforming compound 23i, which was instead optimized for Rhizoctonia solani (EC₅₀ = 3.79 mg/L) [1]. The rank order of potency (6i > 19i ≫ boscalid) underscores that the furan-2-carboxamide terminus confers a specific advantage over both commercial standards and in-class pyrazole–thiazole variants for Valsa mali control.

Antifungal SDH inhibitor Valsa mali

In Vivo Protective Efficacy on Apple Valsa Canker: 6i Demonstrates Satisfactory Disease Control

Compound 6i at a concentration of 40 mg/L demonstrated a satisfactory in vivo protective effect against Valsa mali on apple twigs, confirming that the in vitro potency advantage translates into disease control under biologically relevant conditions [1]. The study applied compound solutions preventively to detached apple twigs prior to pathogen inoculation and evaluated lesion development, providing direct evidence that the compound can function as a protective fungicide in a host–pathogen system [1]. While boscalid in vivo data were not reported in this study, the authors explicitly positioned 6i as outperforming boscalid in vitro and further validated its practical utility through this in vivo experiment.

In vivo efficacy Valsa mali Apple canker

Molecular Docking: Distinct SDH Binding Mode Corroborates Functional Selectivity

Molecular docking studies revealed that compound 6i engages succinate dehydrogenase (SDH) through specific hydrogen bonding and σ–π interactions with residues TRP O:173, SER P:39, TYR Q:58, and ARG P:43 [1]. This binding mode is similar to but distinct from that of boscalid, with the furan-2-carboxamide moiety enabling a unique interaction fingerprint within the SDH ubiquinone-binding pocket [1]. The docking results were corroborated by enzyme activity experiments, confirming that the computationally predicted pose corresponds to genuine SDH inhibition at the enzymatic level [1]. The specificity of these residue-level contacts differentiates 6i from analogs lacking the furan ring, which are predicted to form fewer or weaker interactions with the same pocket residues.

Molecular docking SDH binding Structure-activity relationship

Dual-Target Biochemical Profile: SDH Inhibition (Agricultural) and PDK1 Inhibition (Oncology) in a Single Chemical Entity

Beyond its confirmed SDH inhibitory activity, this compound (designated Thiazole carboxamide derivative 28 in patent records) is explicitly claimed in WO2012036974 as a PDK1 (3-phosphoinositide-dependent kinase-1) inhibitor [1][2]. According to the Therapeutic Target Database, the compound targets pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) with an inhibitor mechanism of action and is indicated for metastatic cancer and solid tumors [2]. This dual pharmacological profile—potent SDH inhibition validated in fungal pathogens and patented PDK1 inhibition for oncology—is not shared by commercial SDHI fungicides such as boscalid, fluxapyroxad, or pydiflumetofen, which were developed exclusively for agricultural use and lack documented human kinase inhibitory activity.

Dual-target PDK1 inhibitor Drug repositioning

Pathogen Selectivity Profile: Spectrum Differentiation Within the Pyrazole–Thiazole Carboxamide Series

The 2023 study evaluated nine plant pathogens; while compound 6i was optimized for Valsa mali (EC₅₀ = 1.77 mg/L), compound 23i was optimized for Rhizoctonia solani (EC₅₀ = 3.79 mg/L) [1]. This differential pathogen preference demonstrates that within the same pyrazole–thiazole carboxamide series, the identity of the terminal carboxamide substituent (furan-2-yl in 6i vs. the substituent in 23i) governs pathogen selectivity, enabling targeted procurement for specific crop–pathogen systems. Boscalid, by comparison, exhibits a broader but less potent spectrum and is not specifically optimized for Valsa mali [1]. The availability of compound-specific EC₅₀ data for multiple pathogens allows informed selection of which derivative to advance for a given plant disease indication.

Pathogen spectrum Selectivity Rhizoctonia solani

High-Confidence Application Scenarios for N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide


Lead Compound for Apple Valsa Canker (Valsa mali) Fungicide Development

With an EC₅₀ of 1.77 mg/L against Valsa mali—5.2-fold more potent than boscalid—and satisfactory in vivo protective efficacy at 40 mg/L on apple twigs, compound 6i is a high-priority lead for agricultural fungicide discovery targeting apple Valsa canker [1]. The compound's validated SDH inhibition mechanism and favorable molecular docking profile support structure-based optimization campaigns aimed at improving field persistence, formulation compatibility, and toxicological safety margins. Procurement of this compound enables direct SAR exploration around the furan-2-carboxamide terminus to further enhance potency and selectivity.

Biological Probe for SDH Enzymology and Resistance Mechanism Studies

The well-characterized binding mode of compound 6i—engaging TRP O:173, SER P:39, TYR Q:58, and ARG P:43 of the SDH ubiquinone-binding pocket—makes it a valuable chemical probe for dissecting SDH structure–function relationships and monitoring resistance mutations in fungal populations [1]. Its distinct interaction fingerprint, compared to commercial SDHIs like boscalid, allows researchers to map cross-resistance patterns and identify mutations that differentially affect inhibitor binding, informing resistance management strategies in fungicide deployment.

Dual-Indication Chemical Starting Point for Agrochemical–Pharmaceutical Repositioning

The compound's dual annotation as a potent SDH inhibitor and a patented PDK1 inhibitor (WO2012036974) offers a unique opportunity for organizations pursuing cross-sectoral drug repositioning strategies [1][2]. Medicinal chemistry teams can leverage the established synthetic route and SAR from the agricultural fungicide program to initiate oncology lead optimization, capitalizing on pre-existing pharmacokinetic and toxicological data to accelerate entry into cancer drug discovery pipelines targeting metastatic and solid tumors [2].

Reference Standard for Pyrazole–Thiazole Carboxamide SAR Libraries

As the most potent compound within the Li et al. (2023) series against Valsa mali, compound 6i serves as a benchmark reference standard for newly synthesized pyrazole–thiazole carboxamide libraries [1]. Its quantitative EC₅₀ value (1.77 mg/L), in vivo efficacy data, and molecular docking pose provide a multi-parameter comparator set against which novel analogs can be evaluated for potency, spectrum, and target engagement. Procurement of 6i as a reference standard ensures inter-laboratory consistency and reproducible SAR assessment across discovery campaigns.

Quote Request

Request a Quote for N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.